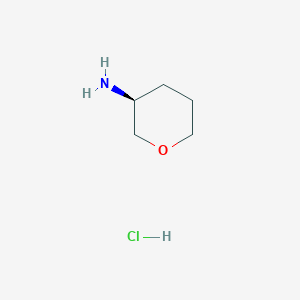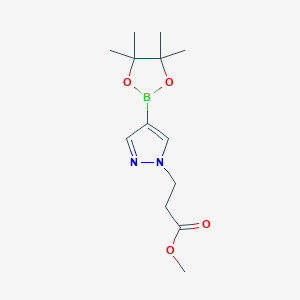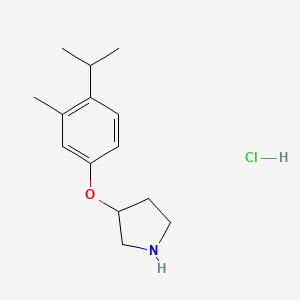
3-(4-Isopropyl-3-methylphenoxy)pyrrolidine hydrochloride
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 3-(4-Isopropyl-3-methylphenoxy)pyrrolidine hydrochloride can be represented by the InChI code: 1S/C13H19NO.ClH/c1-10(2)11-3-5-12(6-4-11)15-13-7-8-14-9-13;/h3-6,10,13-14H,7-9H2,1-2H3;1H .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(4-Isopropyl-3-methylphenoxy)pyrrolidine hydrochloride include a molecular weight of 241.76 . The InChI key is UDLWUZXRKWQDTP-UHFFFAOYSA-N .Applications De Recherche Scientifique
Antimicrobial and Antifungal Properties
One notable application of compounds structurally related to 3-(4-Isopropyl-3-methylphenoxy)pyrrolidine hydrochloride includes antimicrobial and antifungal activities. For instance, Masila et al. (2020) synthesized derivatives, including a pyrrolidine derivative of a carvotacetone, which exhibited activity against Cryptococcus neoformans and methicillin-resistant Staphylococcus aureus bacteria. These findings highlight the potential of structurally related compounds in developing new antimicrobial agents Masila et al., 2020.
Catalytic Applications
The pyrrolidine ring, a key structural component of 3-(4-Isopropyl-3-methylphenoxy)pyrrolidine hydrochloride, has been employed in various catalytic processes. Sano et al. (2006) described a pyrrolidine-catalyzed deconjugative esterification process, demonstrating the versatility of pyrrolidine in organic synthesis Sano et al., 2006.
Synthesis of Bioactive Compounds
Pyrrolidine derivatives have been used in the synthesis of bioactive compounds. A study by Jurd (1988) involved the synthesis of pyrrolidinylbenzopyran derivatives, which provided a route to bioactive heterocyclic analogs of anti-cancer drugs like podophyllotoxin Jurd, 1988.
Material Science Applications
In the field of materials science, derivatives similar to 3-(4-Isopropyl-3-methylphenoxy)pyrrolidine hydrochloride have been explored. Whelpley et al. (2022) synthesized phenoxy ring-substituted isopropyl phenylcyanoacrylates, which were copolymerized with styrene, indicating the potential of these compounds in polymer synthesis Whelpley et al., 2022.
Pharmaceutical Research
Pyrrolidine cores are significant in the development of pharmaceuticals. Wang et al. (2001) described the synthesis of a potent inhibitor of influenza neuraminidase containing a pyrrolidine core, demonstrating the importance of this structure in medicinal chemistry Wang et al., 2001.
Propriétés
IUPAC Name |
3-(3-methyl-4-propan-2-ylphenoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-10(2)14-5-4-12(8-11(14)3)16-13-6-7-15-9-13;/h4-5,8,10,13,15H,6-7,9H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAEZXBAOFCWQTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2CCNC2)C(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



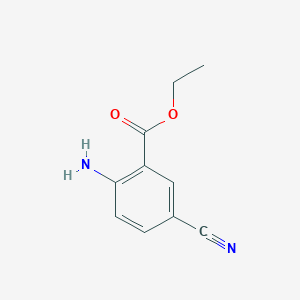
![(1R,2R,3S,4S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1398144.png)

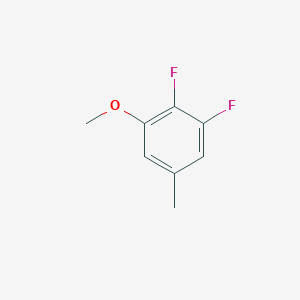
![4-oxo-4-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-ylamino)butanoic acid](/img/structure/B1398149.png)

![Oxo{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}acetic acid](/img/structure/B1398151.png)

